

# Performance Benchmark of Ethyl 2-aminothiazole-5-carboxylate Derivatives: A Comparative Guide

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## Compound of Interest

Compound Name: Ethyl 2-aminothiazole-5-carboxylate

Cat. No.: B042539

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of **Ethyl 2-aminothiazole-5-carboxylate** derivatives, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. Due to their versatile biological activities, these derivatives are promising candidates for the development of novel therapeutic agents. This document offers an objective comparison of their performance in key biological assays, supported by experimental data, detailed protocols, and visualizations of relevant signaling pathways.

## Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data on the anticancer, antimicrobial, and enzyme inhibitory activities of various **Ethyl 2-aminothiazole-5-carboxylate** derivatives and related 2-aminothiazole compounds.

### Table 1: Anticancer Activity of 2-Aminothiazole Derivatives

The in vitro anticancer activity of selected derivatives is presented as IC<sub>50</sub> values (the concentration required to inhibit the growth of 50% of cancer cells).

Compound/Derivative	Cancer Cell Line	IC <sub>50</sub> (μM)	Reference
Dasatinib (a 2-aminothiazole derivative)	K563 (Leukemia)	< 1	[1]
MDA-MB-231 (Breast Cancer)	< 1	[1]	
MCF-7 (Breast Cancer)	< 1	[1]	
HT-29 (Colon Cancer)	< 1	[1]	
N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide	K563 (Leukemia)	~11.08 (comparable to Dasatinib)	[1]
MDA-MB-231 (Breast Cancer)	Inactive	[1]	
MCF-7 (Breast Cancer)	20.2	[1]	
HT-29 (Colon Cancer)	21.6	[1]	
2-amino-thiazole-5-carboxylic acid phenylamide derivative (Compound 21)	K563 (Leukemia)	16.3	[1]
4,5-butyldiene and benzylic amine substituted 2-aminothiazole	H1299 (Lung Cancer)	4.89	[1]
SHG-44 (Glioma)	4.03	[1]	

N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide	HeLa (Cervical Cancer)	1.6	[1]
meta-chloro substituted phenyl 2-aminothiazole derivative	HT-29 (Colon Cancer)	0.63	[1]
Ethyl 2-(2-(1,3-dioxoisindolin-2-yl)acetamido)thiazole-4-carboxylate	HCT-116 (Colorectal Cancer)	0.72	
Ethyl 2-(2-(1,3-dioxoisindolin-2-yl)-3-phenylpropanamido)thiazole-4-carboxylate	HCT-116 (Colorectal Cancer)	1.55	

## Table 2: Antimicrobial Activity of 2-Aminothiazole Derivatives

The antimicrobial efficacy is presented as Minimum Inhibitory Concentration (MIC) in  $\mu\text{g/mL}$ , representing the lowest concentration of the compound that inhibits visible growth of the microorganism.

Compound/Derivative	Microorganism	MIC (µg/mL)	Reference
Tri-substituted thiazole 54	Staphylococcus aureus	6.25	
Piperazinyl derivative 121d	Staphylococcus aureus	2-128	[2]
Escherichia coli	2-128	[2]	
Pseudomonas aeruginosa	2-128	[2]	
Halogenated thiourea derivative 124	Staphylococcal species	4-16	[2]
Functionally substituted 2-aminothiazole (Compound 8)	Enterobacter cloacae	Potent (Specific value not provided)	
Functionally substituted 2-aminothiazole (Compound 1)	Trichophyton viride	Potent (Specific value not provided)	

### Table 3: Enzyme Inhibitory Activity of 2-Aminothiazole Derivatives

The enzyme inhibitory potential is presented as IC<sub>50</sub> or K<sub>i</sub> values, indicating the concentration of the compound required to inhibit 50% of the enzyme activity or the inhibition constant, respectively.

Compound/Derivative	Enzyme Target	IC <sub>50</sub> /K <sub>i</sub> (nM)	Reference
SNS-032 (BMS-387032)	CDK2/cycE	48	[1]
Dasatinib (BMS-354825)	Pan-Src kinases	Subnanomolar to nanomolar	[3]
2-aminobenzothiazole-pyrazole derivative	VEGFR-2	97	[4]
2-aminobenzothiazole-thiazolidinedione hybrid	VEGFR-2	150-210	[4]
Thiazole derivative 3b	PI3K $\alpha$	86	[5]
mTOR	221	[5]	
2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid (27)	CK2 $\alpha$	600	[6]

## Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and for comparative analysis.

## Synthesis of Ethyl 2-aminothiazole-5-carboxylate

A common synthetic route involves the reaction of ethyl 3-ethoxyacrylate with N-bromosuccinimide (NBS) followed by cyclization with thiourea.

Materials:

- Ethyl 3-ethoxyacrylate
- N-bromosuccinimide (NBS)
- Thiourea
- Dioxane
- Water
- Ammonia solution

Procedure:

- A solution of ethyl 3-ethoxyacrylate in a 1:1 mixture of dioxane and water is cooled to -10 °C.
- N-bromosuccinimide is slowly added to the cooled solution.
- The reaction mixture is stirred at room temperature for 1 hour.
- Thiourea is added, and the mixture is heated to 80 °C for 1 hour.
- After cooling to room temperature, ammonia solution is added.
- The resulting precipitate is filtered, washed with water, and dried under vacuum to yield **Ethyl 2-aminothiazole-5-carboxylate**.

## MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

- Cancer cell lines
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- Test compounds (dissolved in a suitable solvent like DMSO)

- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- 96-well microplates

#### Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a predetermined density and incubate overnight.
- **Compound Treatment:** Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
- **MTT Addition:** Add MTT solution to each well and incubate for 4 hours at 37 °C, allowing viable cells to form formazan crystals.
- **Solubilization:** Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to untreated control cells and determine the IC<sub>50</sub> value.

## Broth Microdilution Assay for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

#### Materials:

- Bacterial or fungal strains
- Appropriate broth medium (e.g., Mueller-Hinton Broth)
- Test compounds

- 96-well microplates

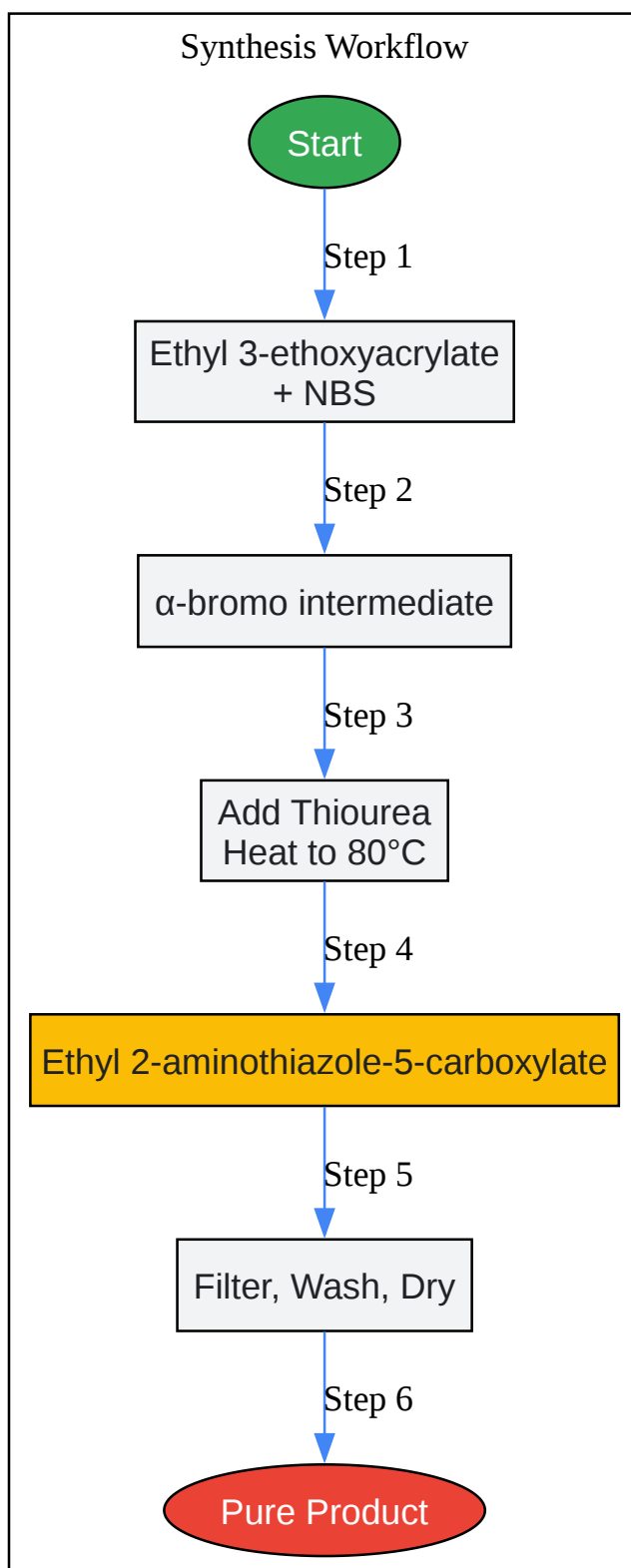
#### Procedure:

- Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.
- Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture.
- Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
- Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C) for 18-24 hours.
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

## Mandatory Visualization

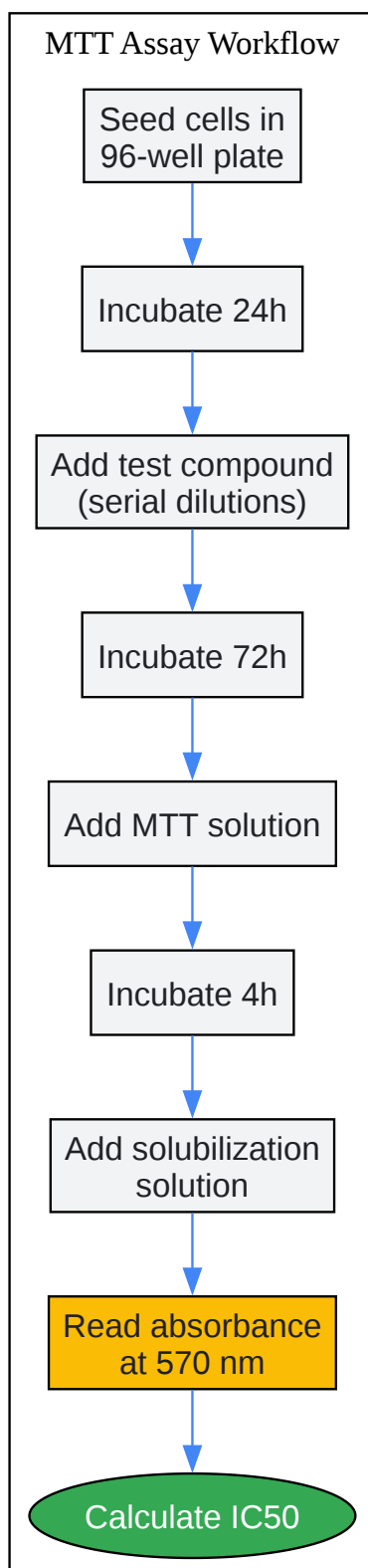
The following diagrams illustrate key workflows and signaling pathways relevant to the performance of **Ethyl 2-aminothiazole-5-carboxylate** derivatives.





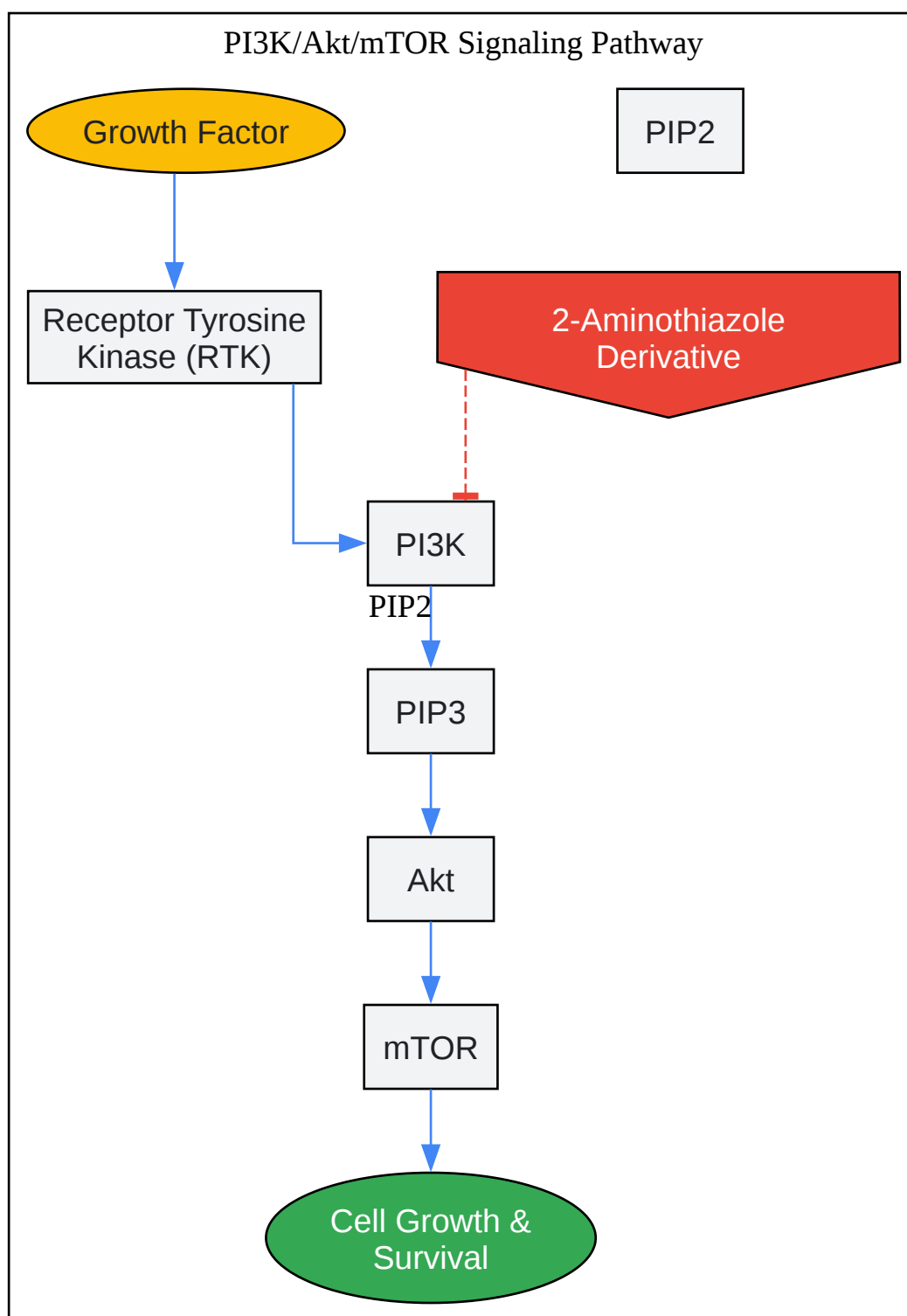
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Caption: General workflow for the synthesis of **Ethyl 2-aminothiazole-5-carboxylate**.



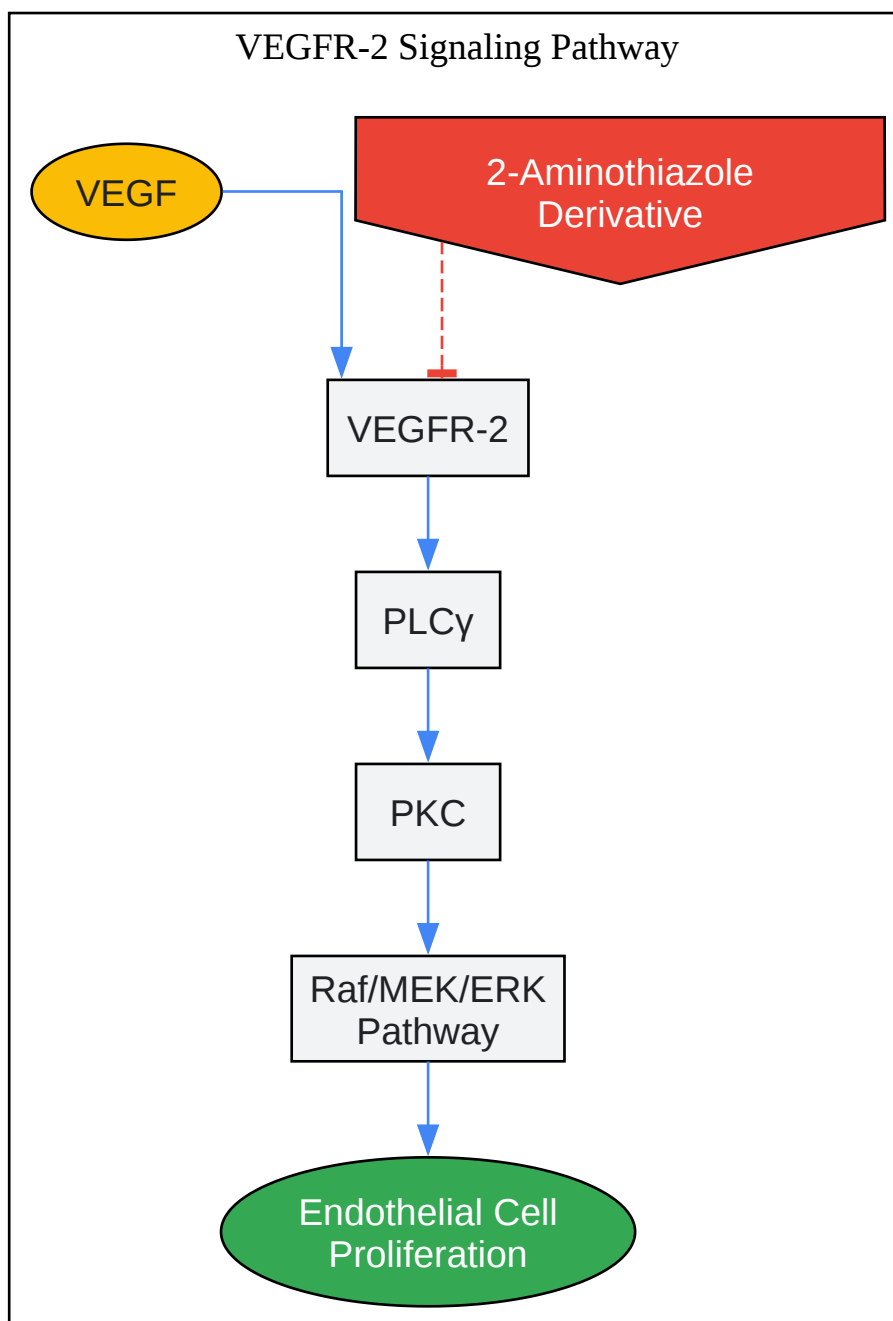
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Caption: Experimental workflow for determining anticancer activity using the MTT assay.



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Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-aminothiazole derivatives.



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Caption: Inhibition of the VEGFR-2 signaling pathway by 2-aminothiazole derivatives.

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